(R)-2-hydroxy-3-methylbutanoic acid (R)-2-hydroxy-3-methylbutanoic acid (R)-2-hydroxy-3-methylbutyric acid is the R-enantiomer of 2-hydroxy-3-methylbutyric acid. It derives from a D-valine. It is a conjugate acid of a (R)-2-hydroxy-3-methylbutyrate. It is an enantiomer of a (S)-2-hydroxy-3-methylbutyric acid.
Brand Name: Vulcanchem
CAS No.: 17407-56-6
VCID: VC21537393
InChI: InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1
SMILES: CC(C)C(C(=O)O)O
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol

(R)-2-hydroxy-3-methylbutanoic acid

CAS No.: 17407-56-6

VCID: VC21537393

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-hydroxy-3-methylbutanoic acid - 17407-56-6

Description (R)-2-hydroxy-3-methylbutyric acid is the R-enantiomer of 2-hydroxy-3-methylbutyric acid. It derives from a D-valine. It is a conjugate acid of a (R)-2-hydroxy-3-methylbutyrate. It is an enantiomer of a (S)-2-hydroxy-3-methylbutyric acid.
CAS No. 17407-56-6
Product Name (R)-2-hydroxy-3-methylbutanoic acid
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
IUPAC Name (2R)-2-hydroxy-3-methylbutanoic acid
Standard InChI InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1
Standard InChIKey NGEWQZIDQIYUNV-SCSAIBSYSA-N
Isomeric SMILES CC(C)[C@H](C(=O)O)O
SMILES CC(C)C(C(=O)O)O
Canonical SMILES CC(C)C(C(=O)O)O
Synonyms D-Valic acid
PubChem Compound 5289545
Last Modified Aug 15 2023

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